![molecular formula C26H21F3N4O2 B11182468 2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11182468.png)
2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the condensation of 3-methylbenzylamine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve solid-liquid phase transfer catalysis, which is a readily available synthesis method. This method allows for the efficient production of the compound on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Thiabendazole: Known for its anthelmintic properties.
Uniqueness
What sets 2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C26H21F3N4O2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[3-[(3-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H21F3N4O2/c1-16-6-4-7-17(12-16)15-32-24(35)22(33-21-11-3-2-10-20(21)31-25(32)33)14-23(34)30-19-9-5-8-18(13-19)26(27,28)29/h2-13,22H,14-15H2,1H3,(H,30,34) |
InChI Key |
NZSUXDGDFRCWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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